2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine

Description

Chemical Identity and Nomenclature

Full Name : 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine

CAS Number : 1060817-06-2

Molecular Formula : C₉H₁₀N₄S

Molecular Weight : 206.27 g/mol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-ethyl-4-pyrazin-2-yl-1,3-thiazol-2-amine | PubChem |

| SMILES | CCNC1=NC(=CS1)C2=NC=CN=C2 | PubChem |

| InChIKey | BFOLIVONPJQMBV-UHFFFAOYSA-N | PubChem |

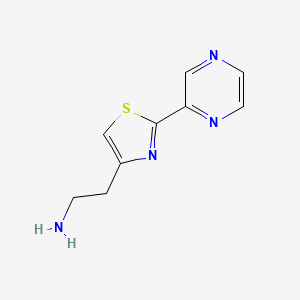

The compound’s structure features:

- A pyrazine ring (aromatic, electron-deficient)

- A thiazole ring (sulfur-containing, five-membered)

- An ethanamine group (-CH₂CH₂NH₂) attached to the thiazole’s 4-position

Historical Context in Heterocyclic Chemistry

The synthesis of thiazole and pyrazine derivatives dates to the late 19th century:

- Thiazole : First synthesized by Hantzsch and Weber via cyclization of thiocyanoacetone derivatives (1892) .

- Pyrazine : Laurent synthesized tetraphenylpyrazine in 1855, later termed “amarone” .

Hybrid heterocycles gained prominence in the 20th century as tools for drug discovery. The combination of thiazole and pyrazine emerged as a strategy to enhance bioactivity, leveraging the thiazole’s sulfur atom for π-stacking and the pyrazine’s electron-deficient nature for hydrogen bonding .

Significance of Thiazole-Pyrazine Hybrid Structures

Thiazole-pyrazine hybrids exhibit enhanced pharmacological properties due to:

| Feature | Thiazole | Pyrazine |

|---|---|---|

| Electron Density | Electron-rich (S atom) | Electron-deficient |

| Biological Targets | Kinases, GPCRs | DNA, enzyme active sites |

| Applications | Antimicrobial, antifungal | Anticancer, antiviral |

Examples of bioactive hybrids include:

- Antimicrobial agents : Thiazole-pyrazole derivatives targeting DNA gyrase .

- Anticancer agents : Pyrazine-thiazole conjugates inhibiting BRAF V600E kinases .

The Ethanamine Moiety: Classification and Importance

The ethanamine group (-CH₂CH₂NH₂) is a primary amine, classified as:

- Functional Group : Aliphatic amine

- Reactivity : Forms salts with acids, participates in nucleophilic substitution, and undergoes alkylation .

Key Roles in Hybrid Compounds :

- Solubility Enhancement : Improves aqueous solubility for drug delivery.

- Target Binding : Acts as a hydrogen bond donor to interact with biological targets (e.g., enzyme active sites).

- Synthetic Versatility : Serves as a site for further functionalization (e.g., acylation, sulfonation) .

Research Objectives in Thiazole-Pyrazine Chemistry

Current research focuses on:

Emerging Trends :

- Multitargeting : Designing hybrids that inhibit multiple pathways (e.g., kinase and topoisomerase).

- Sustainability : Adopting flow chemistry and catalyst-free methods to reduce environmental impact .

Propriétés

IUPAC Name |

2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-2-1-7-6-14-9(13-7)8-5-11-3-4-12-8/h3-6H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWBCLPVGCFPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649202 | |

| Record name | 2-[2-(Pyrazin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-06-2 | |

| Record name | 2-[2-(Pyrazin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hantzsch Thiazole Synthesis

A common approach to synthesize 1,3-thiazoles involves the Hantzsch reaction between thioamides and α-haloketones or α-haloesters. This method has been widely applied in the synthesis of various substituted thiazoles, including analogues relevant to the target compound.

- Reagents: Pyridine or pyrazine carbothioamides react with α-bromoacetyl derivatives.

- Conditions: Typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol under reflux.

- Yield: High yields reported, often between 80% to 99% depending on substituents and reaction conditions.

For example, in related syntheses, pyrrolo[2,3-b]pyridine-carbothioamides reacted with 3-bromoacetyl compounds under Hantzsch conditions to yield thiazole derivatives efficiently.

Cyclization Using N-Pyrazoline-Thioamides

Another reported method involves the cyclization of N-pyrazoline-thioamides with bromoacetyl derivatives under reflux in ethanol with triethylamine as a base. This approach yields thiazole rings bearing pyrazinyl substituents, similar to the target compound.

- Reagents: N-Pyrazoline-thioamides and 4-bromoacetyl-1,2,3-triazole derivatives.

- Conditions: Reflux in anhydrous ethanol with triethylamine.

- Yield: Excellent yields reported, often above 75%.

Introduction of the Ethanamine Side Chain

The ethanamine moiety is generally introduced via substitution or reduction reactions on a suitable precursor:

- Method: Reaction of thiazolylmethyl intermediates with aminoethyl reagents or through reductive amination steps.

- Typical reagents: Aminoethyl halides or protected aminoethyl derivatives.

- Conditions: Base-mediated substitution in polar solvents like dichloromethane or methanol, sometimes followed by deprotection steps.

- Purification: Isolation by solvent extraction, washing, and distillation under reduced pressure.

In a patent describing related thiazolyl compounds, ethanamine derivatives were prepared by reacting thiazol-5-ylmethyl intermediates with amine protecting groups and subsequent deprotection.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hantzsch thiazole formation | Pyridine-carbothioamide + α-bromoacetyl derivative | THF, EtOH | Reflux (60-80 °C) | 1-8 hours | 80-99 | Efficient ring closure forming 1,3-thiazole core |

| Cyclization with pyrazoline | N-pyrazoline-thioamide + bromoacetyl derivative + Et3N | Anhydrous EtOH | Reflux | 3-6 hours | 75-85 | Yields thiazole with pyrazinyl substituent |

| Aminoethyl substitution | Thiazolylmethyl intermediate + aminoethyl halide | DCM, MeOH | 25-30 °C | 2-4 hours | 60-80 | Followed by deprotection if needed |

| Purification | Extraction, washing, distillation | Various | Ambient to 50 °C | Variable | - | Removal of solvents and impurities |

Additional Notes on Solvents and Bases

- Solvents: Dichloromethane, ethanol, methanol, tetrahydrofuran, and toluene are commonly used.

- Bases: Triethylamine is frequently employed to neutralize acids formed and promote substitution reactions.

- Temperature: Reactions are generally conducted at reflux or mild temperatures (25-85 °C).

- Isolation: Filtration, extraction, and distillation under reduced pressure are standard techniques.

Summary of Key Research Findings

- The Hantzsch reaction remains the cornerstone for constructing the thiazole ring with high regioselectivity and yield.

- Cyclization of pyrazoline-thioamides with haloacetyl derivatives is an effective route to install the pyrazinyl substituent on the thiazole.

- Aminoethyl side chains can be introduced via nucleophilic substitution on suitable thiazolylmethyl intermediates.

- Reaction conditions are optimized to maximize yield and purity, often employing mild bases and polar solvents.

- Purification protocols include solvent extraction and distillation to isolate the target ethanamine derivative in good yield.

Applications De Recherche Scientifique

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

2-[2-(4-Pyridinyl)-1,3-thiazol-4-yl]ethanamine (CAS: 938283-17-1)

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine (CAS: 933707-22-3)

- Structure : Substitutes pyrazine with an isopropyl group.

- Impact : The hydrophobic isopropyl group reduces polarity, likely enhancing membrane permeability but decreasing aqueous solubility.

1-(Pyrazin-2-yl)ethanamine (CAS: 179323-60-5)

- Structure : Lacks the thiazole ring, simplifying the scaffold.

- Impact : Absence of sulfur reduces molecular weight (123.16 g/mol) and alters metabolic stability.

- Hazards : Classified for acute toxicity (oral, inhalation) and irritation, suggesting stricter handling requirements compared to the thiazole-containing target compound .

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP (Predicted) |

|---|---|---|---|---|---|

| 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine (1060817-06-2) | C₉H₁₀N₄S | 206.27 | 1 | 4 | 1.2 |

| 2-[2-(4-Pyridinyl)-1,3-thiazol-4-yl]ethanamine (938283-17-1) | C₁₀H₁₁N₃S | 205.28 | 1 | 3 | 1.5 |

| 1-(Pyrazin-2-yl)ethanamine (179323-60-5) | C₆H₉N₃ | 123.16 | 2 | 3 | -0.3 |

Key Observations :

Anticancer Potential

- Target Compound : Incorporated into tubulysin analogs as ADC payloads, demonstrating potent cytotoxicity (IC₅₀ values in nM range) .

- Pyridine Analog (938283-17-1) : Used in similar ADC frameworks but may require structural optimization to match pyrazine’s electron-deficient binding affinity .

- Triazole Derivatives (e.g., 1426444-81-6) : Exhibit distinct activity profiles due to altered hydrogen-bonding patterns; less explored in ADCs .

Activité Biologique

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine, also known by its CAS number 1060817-06-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula for this compound is C₉H₁₀N₄S. It is characterized by the presence of a pyrazine ring and a thiazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄S |

| MDL Number | MFCD11053908 |

| CAS Number | 1060817-06-2 |

| Hazard Classification | Irritant |

Research indicates that compounds containing both pyrazine and thiazole structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit key enzymes involved in disease pathways.

- Modulation of Signaling Pathways : The compound may interact with various cellular receptors or signaling pathways, influencing cellular responses.

- Antioxidant Properties : Some studies suggest that thiazole derivatives can exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

A study conducted on derivatives similar to this compound demonstrated significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using MTT assays. For example, compounds with similar structural motifs showed IC₅₀ values ranging from 10 to 50 μM in different cancer models .

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) as low as 5 μg/mL against certain pathogens .

Anti-inflammatory Effects

Research indicates that derivatives of this compound can reduce pro-inflammatory cytokine levels in cell cultures. For instance, a study highlighted that treatment with related thiazole compounds significantly decreased TNF-alpha and IL-6 levels in LPS-stimulated macrophages .

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Method : MTT assay was performed on MCF7 cells.

- Results : The compound exhibited an IC₅₀ of approximately 30 μM after 48 hours of treatment.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against E. coli and S. aureus.

- Method : Disk diffusion method was utilized.

- Results : Zones of inhibition measured up to 15 mm for E. coli at a concentration of 50 μg/disk.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine, and what are their key optimization parameters?

- Methodology : Synthesis typically involves a multi-step approach:

Thiazole ring formation : Cyclocondensation of pyrazine-2-carbothioamide with α-bromo ketones or esters under reflux conditions.

Functionalization : Introduction of the ethanamine moiety via nucleophilic substitution or reductive amination.

Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst selection (e.g., triethylamine for deprotonation). Yield optimization often requires purification by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm thiazole and pyrazine ring protons (δ 7.5–9.0 ppm) and ethanamine chain signals (δ 2.8–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (theoretical m/z: 206.2675) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the primary reactivity patterns of this compound under acidic or basic conditions?

- Methodology :

- Acidic conditions : Protonation of the pyrazine nitrogen, leading to potential ring-opening reactions.

- Basic conditions : Deprotonation of the ethanamine group, enabling nucleophilic attacks (e.g., acylation or sulfonation).

Stability tests in pH 3–10 buffers via UV-Vis spectroscopy are recommended to guide reaction design .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the molecular conformation of this compound?

- Methodology :

- Crystal growth : Use slow evaporation in polar solvents (e.g., MeOH/water mixtures) to enhance crystal quality.

- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) for improved diffraction.

- Refinement : SHELXL software for hydrogen-bonding network analysis, focusing on thiazole-pyrazine π-π stacking and amine group interactions .

Q. What strategies are effective for analyzing contradictory biological activity data across studies?

- Methodology :

- Comparative assays : Standardize protocols (e.g., MIC for antimicrobial activity) against reference strains.

- SAR studies : Modify substituents (e.g., pyrazine vs. pyridine analogs) to isolate contributing functional groups.

- Computational modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity variations .

Q. How does the thiazole-pyrazine scaffold influence binding affinity in enzyme inhibition studies?

- Methodology :

- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., bacterial dihydrofolate reductase).

- Mutagenesis assays : Identify key residues (e.g., Asp27 in DHFR) interacting with the thiazole ring via alanine scanning.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.